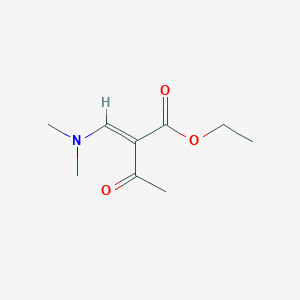

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Overview

Description

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EDMA) is an organic compound with a molecular weight of 186.26 g/mol. It is a colorless liquid with a pungent odor and is soluble in water, methanol, and chloroform. EDMA is used as a reagent in the synthesis of organic compounds and is a popular choice for many laboratory experiments due to its relatively low cost and ease of use. EDMA is also used in the production of pharmaceuticals, plastics, and other industrial materials.

Scientific Research Applications

1. Polycation Synthesis and Hydrolytic Stability

Ethyl 2-acetyl-3-(dimethylamino)acrylate is involved in the synthesis of polycations, which are utilized in a range of applications from biomaterials to wastewater treatment. Studies have focused on the hydrolytic stability of these polycations, revealing the influence of nonmethyl α-substituents on the rates of ester hydrolysis, which subsequently affects the net charge of the polymer from cationic to anionic. This research highlights the utility of these compounds in developing materials with tunable properties (Ros et al., 2018).

2. Solvent-Free Synthesis in Organic Chemistry

Ethyl 3-dimethylamino acrylates, which include derivatives of this compound, are used in solvent-free synthesis processes. Such processes are important for creating new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, showcasing the compound's role in facilitating efficient and eco-friendly chemical synthesis (Meddad et al., 2001).

3. Controlled Release of Bioactive Agents

In the development of polymeric nanocarriers for controlled release of bioactive agents, this compound-based polymers exhibit multi-responsive characteristics to external stimuli such as UV, temperature, CO2, and pH. This functionality is crucial for the targeted and controlled delivery of therapeutic agents (Wang et al., 2013).

4. Copolymerization in Polymer Chemistry

The compound is used in copolymerization reactions with other acrylates to form polymers with specific properties. These copolymerizations are catalyzed by various agents, demonstrating the compound's versatility in creating polymers with tailored characteristics for diverse applications (Pang et al., 2004).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures, such as wearing gloves, goggles, and protective clothing, are advised during handling .

Mechanism of Action

Target of Action

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound used in organic synthesis It’s known that it can participate in esterification reactions and michael addition reactions , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions such as esterification and michael addition . These reactions could lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it participates in and the context of its use .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from air and moisture to prevent decomposition . Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 2-acetyl-3-(dimethylamino)acrylate in the synthesis of pyrrolotriazine derivatives?

A1: this compound [] acts as an essential building block in the synthesis of pyrrolotriazine derivatives. It reacts with 2-amino-2-cyanoacetamide through a cyclization reaction to form ethyl 5-cyano-4-methylpyrrole-3-carboxylate, a crucial intermediate in the multi-step synthesis. [] This intermediate is then further modified to obtain the final pyrrolotriazine derivatives with potential antiproliferative activity.

Q2: Are there alternative synthetic routes to pyrrolotriazine derivatives that do not use this compound?

A2: The provided research focuses specifically on a synthetic route utilizing this compound. [] While alternative synthetic approaches to pyrrolotriazines might exist, they are not discussed in this paper. Exploration of alternative routes could be an area for further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)

![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)